molecular formula C16H20N2S B4018763 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

Cat. No. B4018763
M. Wt: 272.4 g/mol
InChI Key: ASNZHKJGGYRNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine, also known as OBTQ, is a heterocyclic compound that has been the subject of much research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to act as a dopamine receptor agonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects:
9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to have a variety of biochemical and physiological effects. In cancer research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Parkinson's disease research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to protect dopaminergic neurons from neurotoxicity and improve motor function. In depression research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine in lab experiments is its potential as a therapeutic agent in a variety of conditions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine. One area of interest is its potential as a therapeutic agent in cancer treatment. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration method. Another area of interest is its potential as a treatment for Parkinson's disease and depression. Further research is needed to determine its efficacy in these conditions and to identify any potential side effects. Finally, research on the synthesis of 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine and its derivatives may lead to the development of more effective therapeutic agents.

Scientific Research Applications

9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been studied for its potential as a therapeutic agent in a variety of conditions, including cancer, Parkinson's disease, and depression. In cancer research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. In Parkinson's disease research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to protect dopaminergic neurons from neurotoxicity. In depression research, 9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine has been shown to have antidepressant effects.

properties

IUPAC Name

9-methyl-1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-9-6-7-12-11(8-9)15(17)14-10-4-2-3-5-13(10)19-16(14)18-12/h9H,2-8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZHKJGGYRNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
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9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
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9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
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9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
Reactant of Route 6
9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

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